An In-Depth Technical Guide to 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione: Core Properties and Scientific Insights
An In-Depth Technical Guide to 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione, a heterocyclic compound of significant interest in medicinal chemistry. Synthesizing available data with established principles in drug discovery, this document offers field-proven insights into its chemical nature, synthesis, and potential biological relevance.
Introduction: The Quinazolinedione Scaffold
Quinazolines and their oxidized derivatives, quinazolinones, represent a prominent class of nitrogen-containing heterocyclic compounds. The quinazolinone core is a privileged scaffold in medicinal chemistry, found in over 150 naturally occurring alkaloids and numerous synthetic compounds with a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, analgesic, antimicrobial, and anticonvulsant properties. The biological versatility of the quinazolinone nucleus stems from its rigid structure and the ability to introduce various substituents at different positions, thereby modulating its physicochemical properties and target interactions.
The subject of this guide, 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione, is a derivative characterized by a bromine atom at the 6-position and an ethyl group at the 3-position of the quinazolinedione ring system. The presence and position of the halogen can significantly influence the compound's biological activity.
Physicochemical and Structural Characteristics
Understanding the fundamental physicochemical properties of a compound is critical for its development as a therapeutic agent. While extensive experimental data for 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione is not widely published, its basic properties can be identified from supplier information and inferred from related structures.
| Property | Value | Source |
| CAS Number | 377067-64-6 | |
| Molecular Formula | C₁₀H₉BrN₂O₂ | |
| Molecular Weight | 269.10 g/mol | |
| SMILES Code | O=C(N1CC)NC2=C(C=C(Br)C=C2)C1=O |
The structure of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione is depicted below.
Caption: Chemical structure of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione.
Synthesis of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
A likely synthetic pathway would involve a two-step process:
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Synthesis of the 6-bromo-2,4(1H,3H)-quinazolinedione precursor: This can be achieved through the reaction of 5-bromoanthranilic acid with urea or a cyanate salt.
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N-alkylation at the 3-position: The resulting 6-bromo-2,4(1H,3H)-quinazolinedione can then be alkylated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield the final product.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione.
Step-by-Step Experimental Protocol (Hypothetical):
Step 1: Synthesis of 6-bromo-2,4(1H,3H)-quinazolinedione
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To a solution of 5-bromoanthranilic acid in a suitable solvent (e.g., pyridine), add an equimolar amount of potassium cyanate.
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Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into ice-cold water.
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Acidify the mixture with a dilute mineral acid (e.g., HCl) to precipitate the product.
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Collect the solid by filtration, wash with water, and dry to obtain crude 6-bromo-2,4(1H,3H)-quinazolinedione.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified precursor.
Step 2: Synthesis of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
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Dissolve the 6-bromo-2,4(1H,3H)-quinazolinedione in a polar aprotic solvent such as dimethylformamide (DMF).
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Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to the solution.
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To the stirred suspension, add a slight excess of ethyl iodide.
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Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor by TLC.
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After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
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Collect the solid by filtration, wash thoroughly with water, and dry.
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Purify the crude product by column chromatography or recrystallization to obtain pure 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione.
Spectral Characterization
The structural confirmation of synthesized 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione would rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectra for this compound are not publicly available, expected spectral data can be predicted based on the analysis of similar structures.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methylene and methyl protons of the ethyl group, and the N-H proton. The aromatic protons would appear as a complex multiplet in the downfield region, while the ethyl group protons would present as a quartet and a triplet in the upfield region.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons, the aromatic carbons (with the carbon attached to the bromine atom showing a characteristic shift), and the two carbons of the ethyl group.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Mechanism of Action and Biological Potential
The biological activity of quinazolinone derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione has not been elucidated. However, based on the activities of structurally related compounds, several potential mechanisms can be postulated.
Anti-inflammatory and Analgesic Activity
Many 6-bromo-quinazolinone derivatives have demonstrated significant anti-inflammatory and analgesic properties. These effects are often mediated through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity
The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents. Several clinically approved anticancer drugs feature this core structure. The anticancer activity of quinazolinone derivatives has been linked to various mechanisms, including:
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Enzyme Inhibition: Inhibition of protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase, is a common mechanism for anticancer quinazolinones.
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Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.
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Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at different phases.
The presence of a bromine atom at the 6-position can enhance the anticancer activity of the quinazolinone scaffold.
Antimicrobial Activity
Quinazolinone derivatives have also been investigated for their antibacterial and antifungal activities. The proposed mechanisms often involve the disruption of microbial cell wall synthesis or interference with essential enzymatic pathways.
Experimental Protocols for Biological Evaluation
To assess the biological potential of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione, a series of in vitro and in vivo assays would be necessary. The following are representative protocols for evaluating its potential anti-inflammatory and anticancer activities.
In Vitro Anti-inflammatory Assay: COX Inhibition Assay
This assay determines the ability of the compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).
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Preparation of Reagents: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound at various concentrations.
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Assay Procedure:
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Pre-incubate the enzyme with the test compound or a reference inhibitor (e.g., indomethacin) for a specified time.
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Initiate the reaction by adding arachidonic acid.
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Measure the production of prostaglandin E2 (PGE2) using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
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Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
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Cell Culture: Culture a relevant cancer cell line (e.g., a human breast cancer cell line like MCF-7) in appropriate media.
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Treatment: Seed the cells in 96-well plates and treat them with various concentrations of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
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Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Caption: Workflow for the in vitro MTT assay to evaluate cytotoxicity.
Conclusion
6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione belongs to the pharmacologically significant class of quinazolinone heterocycles. While specific data on this particular derivative is limited, the broader family of 6-bromo-quinazolinones exhibits promising anti-inflammatory, analgesic, and anticancer activities. This guide has provided a framework for understanding its fundamental properties, a plausible synthetic route, and standard protocols for its biological evaluation. Further research is warranted to fully elucidate the therapeutic potential of this compound and its mechanism of action.
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